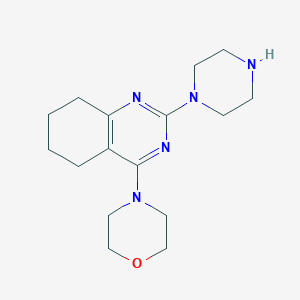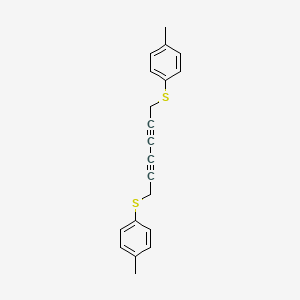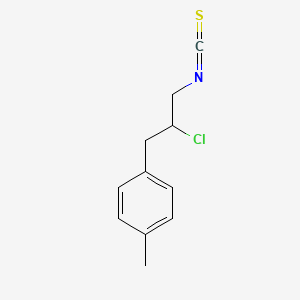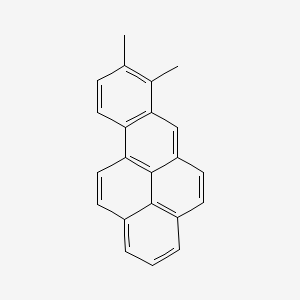
Benzo(a)pyrene, 7,8-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)pyrene, 7,8-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzo(a)pyrene. This compound is known for its complex structure, which includes multiple fused aromatic rings. It is a derivative of benzo(a)pyrene, with methyl groups attached at the 7 and 8 positions. Benzo(a)pyrene and its derivatives are significant due to their presence in various environmental pollutants and their potential health impacts, particularly their carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene, 7,8-dimethyl-, often involves indirect methods due to the challenges associated with direct substitution. Common synthetic routes include:
Reduction and Dehydration: This method involves the reduction of precursor compounds followed by dehydration to form the desired pyrene derivative.
Transannular Ring Closures: This approach involves the cyclization of biphenyl intermediates to form the pyrene nucleus.
Cyclizations of Biphenyl Intermediates: This method is used to introduce various substituents onto the pyrene ring system.
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives typically involves large-scale organic synthesis techniques. These methods often require stringent control of reaction conditions to ensure high yields and purity of the final product. Techniques such as liquid-liquid extraction and accelerated solvent extraction are commonly used in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)pyrene, 7,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by cytochrome P450 enzymes to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into less reactive forms.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and epoxide hydrolase.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various epoxides, diols, and substituted pyrene derivatives. These products are often studied for their biological activity and potential health impacts .
Wissenschaftliche Forschungsanwendungen
Benzo(a)pyrene, 7,8-dimethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzo(a)pyrene, 7,8-dimethyl- involves its metabolic activation by cytochrome P450 enzymes. The compound is first oxidized to form epoxides, which are then hydrolyzed to diols. These diols can further react to form diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer . The aryl hydrocarbon receptor pathway is also involved in the regulation of these metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Benzo(a)pyrene, 7,8-dimethyl- is compared with other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer with similar structural features but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different reactivity and toxicity profiles.
The uniqueness of benzo(a)pyrene, 7,8-dimethyl- lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions. This compound’s distinct properties make it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
82859-54-9 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
7,8-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-6-10-18-19-11-9-16-5-3-4-15-7-8-17(22(19)21(15)16)12-20(18)14(13)2/h3-12H,1-2H3 |
InChI-Schlüssel |
KYFAMXWYAHVIOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


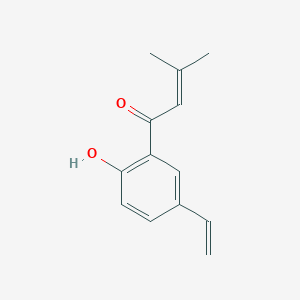
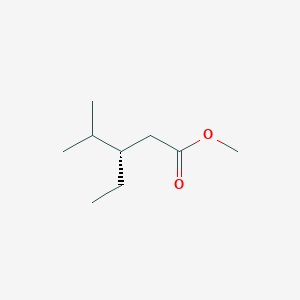
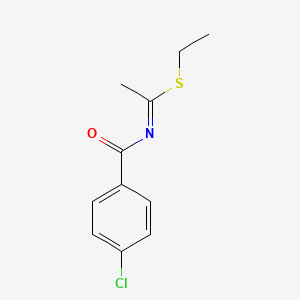
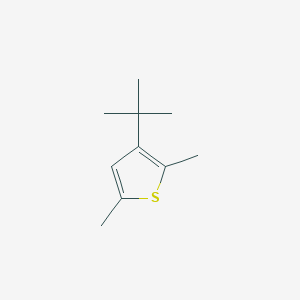
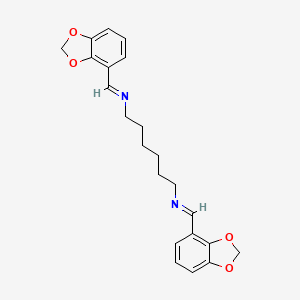
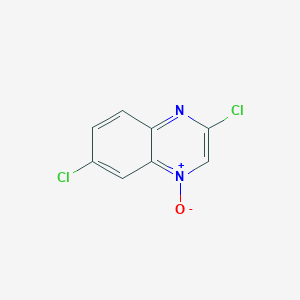
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)
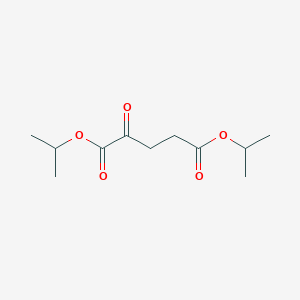
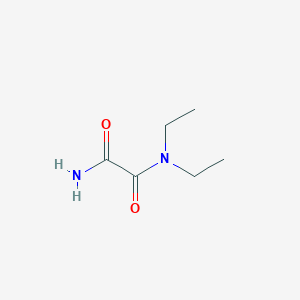
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
